Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, particularly in peptide synthesis. The compound is characterized by its stability under various conditions, making it a valuable reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with formaldehyde and a secondary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as methanol or ethanol and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate involves its ability to protect amine groups from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the amine. This protection is particularly useful in multi-step synthesis, where selective deprotection can be achieved under acidic conditions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- Benzyl carbamate
- Phenyl carbamate
- Methyl carbamate
Uniqueness
Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate is unique due to its dual tert-butyl groups, which provide enhanced stability and protection compared to other carbamates. This makes it particularly valuable in complex synthetic routes where selective protection and deprotection are required .
Properties
IUPAC Name |
tert-butyl N-[2-(tert-butylamino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)13-8(14)7-12-9(15)16-11(4,5)6/h7H2,1-6H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRTTZSOXOBWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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